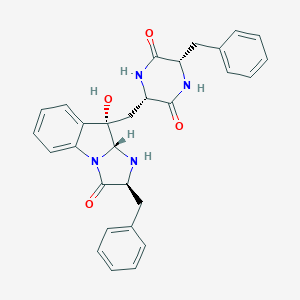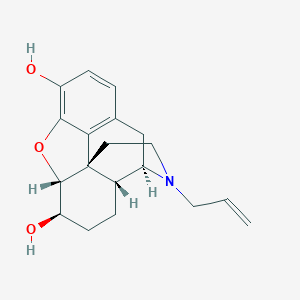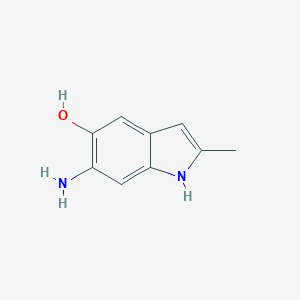![molecular formula C35H38ClNO3S B163361 2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 142147-67-9](/img/structure/B163361.png)
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Übersicht
Beschreibung
Dihydro-Montelukast ist ein Derivat von Montelukast, einem Leukotrien-Rezeptor-Antagonisten, der häufig zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird. Montelukast wirkt durch Blockierung der Wirkung von Leukotrien D4 in der Lunge, was zu einer verringerten Entzündung und Entspannung der glatten Muskulatur führt . Dihydro-Montelukast behält die Kernstruktur von Montelukast bei, enthält jedoch Modifikationen, die seine pharmakologischen Eigenschaften verbessern können.
Wissenschaftliche Forschungsanwendungen
Dihydro Montelukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Utilized in the development of new drug formulations and delivery systems .
Wirkmechanismus
Dihydro-Montelukast übt seine Wirkung aus, indem es die Wirkung von Leukotrien D4 am Cysteinyl-Leukotrien-Rezeptor 1 (CysLT1) in der Lunge blockiert. Dies führt zu einer verringerten Entzündung und Entspannung der glatten Muskulatur, was zu einer verbesserten Atemwegsdurchgängigkeit und einer Reduzierung der Symptome von Asthma und allergischer Rhinitis führt. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Leukotrien-vermittelten Signaltransduktion, die eine Schlüsselrolle bei der Entzündungsreaktion spielt .
Biochemische Analyse
Biochemical Properties
Dihydromontelukast plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to have bronchoprotective, anti-inflammatory, and anti-allergic properties . It is believed to interact with the leukotriene receptor, blocking its action and thereby reducing inflammation and constriction in the airways .
Cellular Effects
Dihydromontelukast has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the release of inflammatory mediators from mast cells .
Molecular Mechanism
The molecular mechanism of Dihydromontelukast involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist of the cysteinyl leukotriene receptor 1, thereby blocking the action of leukotrienes, which are inflammatory mediators .
Temporal Effects in Laboratory Settings
The effects of Dihydromontelukast change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Dihydromontelukast vary with different dosages in animal models
Metabolic Pathways
Dihydromontelukast is involved in several metabolic pathways. It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 .
Transport and Distribution
Dihydromontelukast is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dihydro-Montelukast umfasst mehrere wichtige Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Prozess beinhaltet typischerweise:
Bildung des Chinolinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Chinolinrings, einer Kernstruktur in Montelukast.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Sulfonierung eingeführt.
Hydrierung: Der letzte Schritt beinhaltet die Hydrierung von Montelukast zur Herstellung von Dihydro-Montelukast. .
Industrielle Produktionsverfahren
Die industrielle Produktion von Dihydro-Montelukast folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet:
Batch-Verfahren: Große Reaktoren werden verwendet, um die Reaktionen in Batches durchzuführen, wodurch Konsistenz und Qualität sichergestellt werden.
Kontinuierliche Durchflussverarbeitung: Moderne Verfahren wie die kontinuierliche Durchflussverarbeitung werden eingesetzt, um die Effizienz zu verbessern und die Produktionszeit zu verkürzen.
Chemische Reaktionsanalyse
Reaktionstypen
Dihydro-Montelukast unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen beinhalten die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogene, Nukleophile und verschiedene Katalysatoren
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Dihydro-Montelukast, die jeweils einzigartige pharmakologische Eigenschaften besitzen. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
Dihydro-Montelukast hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung von Asthma, allergischer Rhinitis und anderen entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -abgabesysteme eingesetzt .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro Montelukast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydro Montelukast, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Dihydro-Montelukast wird mit anderen Leukotrien-Rezeptor-Antagonisten verglichen, wie z. B.:
Zafirlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Pranlukast: Ähnlich wie Montelukast, aber mit Variationen in seiner chemischen Struktur und seinen therapeutischen Anwendungen.
Montelukast: Die Stammverbindung, die in der klinischen Praxis häufig zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird
Einzigartigkeit
Dihydro-Montelukast ist einzigartig aufgrund seiner verbesserten pharmakologischen Eigenschaften, einschließlich einer verbesserten Bioverfügbarkeit und Stabilität. Diese Modifikationen machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung im Bereich der Atemwegsmedizin .
Eigenschaften
IUPAC Name |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIIAUGMZLCEO-JGCGQSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142147-67-9 | |
| Record name | Dihydromontelukast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROMONTELUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


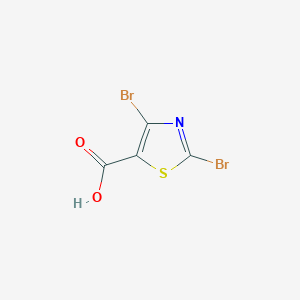
![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
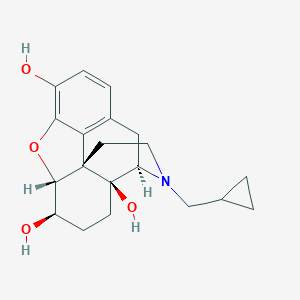
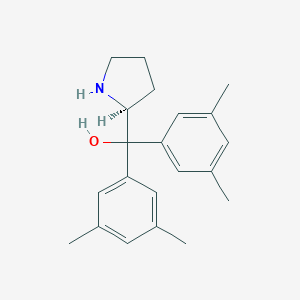
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)



